1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-3-(prop-2-en-1-yl)thiourea
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Overview
Description
1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-3-(prop-2-en-1-yl)thiourea is a heterocyclic compound that belongs to the class of thieno[2,3-c]pyrazole derivatives.
Preparation Methods
The synthesis of 1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-3-(prop-2-en-1-yl)thiourea typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The key intermediate, 5-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-6-carbohydrazide, is prepared by Gewald’s synthesis of ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-6-carboxylate . This intermediate reacts with various reagents to afford different fused and polyfunctional substituted derivatives .
Chemical Reactions Analysis
1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-3-(prop-2-en-1-yl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its antimicrobial and antitumor activities . It has shown moderate to high antimicrobial activity against various microorganisms, including Aspergillus fumigatus, Geotrichum candidum, Syncephalastrum racemosum, Candida albicans, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli . Additionally, it has been evaluated for its potential use in the treatment of multidrug-resistant infections .
Mechanism of Action
The mechanism of action of 1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-3-(prop-2-en-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the growth of microorganisms and cancer cells through various biochemical pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-3-(prop-2-en-1-yl)thiourea include other thieno[2,3-c]pyrazole derivatives, such as ethyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate . These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
IUPAC Name |
3-methyl-1-phenyl-N-(prop-2-enylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-3-9-18-17(23)19-15(22)14-10-13-11(2)20-21(16(13)24-14)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3,(H2,18,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJODOJYPCANDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NCC=C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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